molecular formula C28H26ClNO5 B301975 (9-{2-[(4-chlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid

(9-{2-[(4-chlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid

Katalognummer B301975
Molekulargewicht: 492 g/mol
InChI-Schlüssel: NSDLOOWTKMAZRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(9-{2-[(4-chlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as CDM-1 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In

Wirkmechanismus

The mechanism of action of CDM-1 involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. CDM-1 binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the normal function of the cytoskeleton. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
CDM-1 has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. This is due to the differential expression of tubulin isoforms in cancer cells compared to normal cells. CDM-1 also has anti-inflammatory and neuroprotective effects, which may be due to its ability to modulate the immune response and protect against oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

CDM-1 has several advantages for laboratory experiments, including its high potency and selectivity for cancer cells. However, it also has limitations, such as its poor solubility in aqueous solutions and potential toxicity to normal cells at high concentrations. These limitations can be addressed by optimizing the formulation and dosing of CDM-1 in preclinical studies.

Zukünftige Richtungen

There are several future directions for research on CDM-1, including the development of novel formulations and delivery methods, the exploration of its potential applications in combination with other anti-cancer agents, and the investigation of its mechanism of action in more detail. Additionally, further studies are needed to evaluate the safety and efficacy of CDM-1 in clinical trials, and to identify biomarkers that can predict response to treatment.
In conclusion, (9-{2-[(4-chlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid or CDM-1 is a promising compound for cancer treatment that has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. Further research is needed to fully explore its therapeutic potential and to translate these findings into clinical practice.

Synthesemethoden

The synthesis of CDM-1 involves a multi-step process that begins with the reaction of 4-chlorobenzyl alcohol with 2-hydroxybenzaldehyde to form a Schiff base. This intermediate is then reacted with 9-acridinyl-1,8-dicarboxylic anhydride to form CDM-1. The synthesis of CDM-1 has been optimized for yield and purity, and the compound has been characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

CDM-1 has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. CDM-1 has also been studied for its anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Eigenschaften

Produktname

(9-{2-[(4-chlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid

Molekularformel

C28H26ClNO5

Molekulargewicht

492 g/mol

IUPAC-Name

2-[9-[2-[(4-chlorophenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid

InChI

InChI=1S/C28H26ClNO5/c29-18-13-11-17(12-14-18)16-35-24-10-2-1-5-19(24)26-27-20(6-3-8-22(27)31)30(15-25(33)34)21-7-4-9-23(32)28(21)26/h1-2,5,10-14,26H,3-4,6-9,15-16H2,(H,33,34)

InChI-Schlüssel

NSDLOOWTKMAZRP-UHFFFAOYSA-N

SMILES

C1CC2=C(C(C3=C(N2CC(=O)O)CCCC3=O)C4=CC=CC=C4OCC5=CC=C(C=C5)Cl)C(=O)C1

Kanonische SMILES

C1CC2=C(C(C3=C(N2CC(=O)O)CCCC3=O)C4=CC=CC=C4OCC5=CC=C(C=C5)Cl)C(=O)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.